3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the triazole or thiadiazole rings.
Scientific Research Applications
3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for synthesizing other heterocyclic compounds. In biology and medicine, it has shown potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor . Its ability to interact with various molecular targets makes it a promising candidate for drug development. Additionally, it has applications in the industry as a component in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds and interact with different receptors contributes to its bioactivity.
Comparison with Similar Compounds
Similar compounds to 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines These compounds share similar structural features but differ in the arrangement of the triazole and thiadiazole rings
Properties
Molecular Formula |
C17H15N5S2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-(2-phenylethylsulfanylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H15N5S2/c1-2-5-13(6-3-1)8-10-23-12-15-19-20-17-22(15)21-16(24-17)14-7-4-9-18-11-14/h1-7,9,11H,8,10,12H2 |
InChI Key |
NFSSIPHTJVPGSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSCC2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
Origin of Product |
United States |
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